EHT 1864

Description

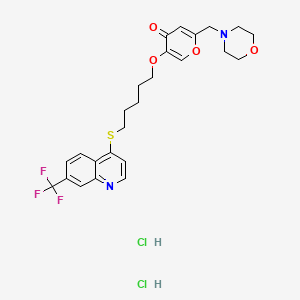

inhibits Rac1 signaling; structure in first source

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(morpholin-4-ylmethyl)-5-[5-[7-(trifluoromethyl)quinolin-4-yl]sulfanylpentoxy]pyran-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27F3N2O4S.2ClH/c26-25(27,28)18-4-5-20-21(14-18)29-7-6-24(20)35-13-3-1-2-10-33-23-17-34-19(15-22(23)31)16-30-8-11-32-12-9-30;;/h4-7,14-15,17H,1-3,8-13,16H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSECOAJFCKFQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=O)C(=CO2)OCCCCCSC3=C4C=CC(=CC4=NC=C3)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29Cl2F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754240-09-0 | |

| Record name | EHT 1864 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0754240090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(5-(7-(Trifluoromethyl)quinolin-4-ylthio)pentyloxy)-2-(morpholinomethyl)-4H-pyran-4-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

EHT 1864: An In-depth Technical Guide to its Mechanism of Action as a Rac GTPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EHT 1864 is a potent and specific small molecule inhibitor of the Rac subfamily of Rho GTPases. Its unique mechanism of action, which involves the displacement of guanine nucleotides from the active site of Rac proteins, positions it as a valuable tool for investigating Rac-mediated signaling pathways and as a potential therapeutic agent in diseases characterized by aberrant Rac activity, such as cancer and neurodegenerative disorders. This guide provides a comprehensive overview of the biochemical and cellular effects of this compound, detailed experimental protocols for its characterization, and a summary of its impact on key signaling cascades.

Core Mechanism of Action: Guanine Nucleotide Displacement

This compound exerts its inhibitory effect through a novel mechanism that distinguishes it from many other GTPase inhibitors. Instead of competing with GTP for binding or preventing the interaction with downstream effectors, this compound directly binds to Rac proteins and promotes the dissociation of both GDP and GTP.[1][2] This action effectively locks Rac in an inert, nucleotide-free state, preventing its activation by Guanine Nucleotide Exchange Factors (GEFs) and its subsequent interaction with downstream effector proteins.[1][3]

Biochemical analyses have demonstrated that this compound binds with high affinity to several Rac isoforms.[1][4] This binding promotes the loss of the bound guanine nucleotide, thereby inhibiting both nucleotide association and GEF-stimulated nucleotide exchange.[1][2] The result is a Rac protein that is unable to cycle to its active, GTP-bound conformation, leading to the inhibition of downstream signaling pathways.[1]

Quantitative Data: Binding Affinities

This compound exhibits high-affinity binding to various members of the Rac family of small GTPases. The dissociation constants (Kd) have been determined for several Rac isoforms, highlighting its potency.

| Rac Isoform | Dissociation Constant (Kd) (nM) |

| Rac1 | 40[2][4][5][6][7] |

| Rac1b | 50[2][4][5][7] |

| Rac2 | 60[2][4][5] |

| Rac3 | 250[4][5][7] |

Key Experimental Protocols

Rac1 Activity Assay (G-LISA)

This protocol provides a method for quantifying active, GTP-bound Rac1 in cell lysates.

-

Principle: A Rac-GTP-specific binding protein is coated onto a 96-well plate. Cell lysates are added, and active Rac1 binds to the plate. The bound Rac1 is then detected using a specific primary antibody and a secondary antibody conjugated to a detection enzyme (e.g., HRP), which generates a colorimetric or chemiluminescent signal.

-

Protocol:

-

Cell Lysis:

-

Culture INS-1 832/13 cells overnight in RPMI media with 2.5 mM glucose and 2.5% fetal bovine serum.

-

Pre-incubate cells with 10 µM this compound for 1 hour.

-

Stimulate cells with low (2.5 mM) or high (20 mM) glucose for 20 minutes at 37°C.

-

Lyse cells in the provided lysis buffer from a commercial G-LISA kit.

-

-

Assay Procedure:

-

Follow the manufacturer's instructions for the G-LISA kit. This typically involves adding the cell lysate to the coated plate, incubating, washing, adding the primary antibody, washing, adding the secondary antibody, and finally adding the detection reagent.

-

-

Data Analysis:

-

Measure the absorbance or luminescence using a plate reader.

-

Express the data as fold increase in Rac1 activation over the control condition.

-

-

GST-PAK-RBD Pulldown Assay

This assay is used to specifically pull down the active, GTP-bound form of Rac1 from cell lysates.

-

Principle: The p21-activated kinase (PAK) binding domain (PBD), which specifically binds to GTP-bound Rac1, is expressed as a glutathione S-transferase (GST) fusion protein. This GST-PBD is incubated with cell lysates, and the complex of GST-PBD and active Rac1 is then captured on glutathione-sepharose beads. The pulled-down proteins are then analyzed by Western blotting.

-

Protocol:

-

Cell Lysis:

-

Lyse cells in a buffer containing 25 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 10 mM MgCl2, 10% glycerol, and 1 mM PMSF.[8]

-

-

Pulldown:

-

Western Blotting:

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for Rac1, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

-

Guanine Nucleotide Exchange Assay using mant-GDP

This in vitro assay measures the ability of a GEF to catalyze the exchange of GDP for GTP on Rac1 and the inhibitory effect of this compound on this process.

-

Principle: The fluorescent GDP analog, N-Methylanthraniloyl-GDP (mant-GDP), exhibits increased fluorescence upon binding to a GTPase. The exchange of mant-GDP for non-fluorescent GTP in the presence of a GEF results in a decrease in fluorescence, which can be monitored over time.

-

Protocol:

-

Loading Rac1 with mant-GDP:

-

Exchange Reaction:

-

In a fluorometer cuvette, add the mant-GDP-loaded Rac1 to an exchange buffer (e.g., 40 mM Tris pH 7.5, 400 mM NaCl, 20 mM MgCl2, 2 mM DTT, 10% glycerol).[5]

-

Initiate the exchange reaction by adding a GEF (e.g., Tiam1) and an excess of non-fluorescent GTP.

-

To test the effect of this compound, pre-incubate the mant-GDP-loaded Rac1 with the inhibitor before adding the GEF and GTP.

-

-

Data Acquisition:

-

Monitor the decrease in fluorescence over time using a fluorometer with excitation at ~360 nm and emission at ~440 nm.

-

-

Actin Cytoskeleton Staining

This protocol is for visualizing the effects of this compound on the actin cytoskeleton, particularly on the formation of lamellipodia.

-

Principle: Phalloidin, a bicyclic peptide from the Amanita phalloides mushroom, binds with high affinity to filamentous actin (F-actin). When conjugated to a fluorescent dye, it allows for the visualization of the actin cytoskeleton by fluorescence microscopy.

-

Protocol:

-

Cell Culture and Treatment:

-

Fixation and Permeabilization:

-

Fix the cells with 3.7-4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

-

Staining:

-

Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) in PBS for 20-30 minutes at room temperature, protected from light.

-

-

Imaging:

-

Mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Visualize the actin cytoskeleton using a fluorescence microscope.

-

-

Amyloid-β (Aβ) Production Assay (ELISA)

This protocol describes the measurement of Aβ levels in cell culture supernatants or brain homogenates to assess the effect of this compound on amyloid precursor protein (APP) processing.

-

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of Aβ40 and Aβ42. A capture antibody specific for one end of the Aβ peptide is coated on a microplate. The sample is added, followed by a detection antibody that recognizes a different epitope on the Aβ peptide and is conjugated to an enzyme. The addition of a substrate results in a colorimetric reaction that is proportional to the amount of Aβ present.

-

Protocol:

-

Sample Preparation:

-

Cell Culture Supernatants: Collect the media from treated and untreated cells. Centrifuge to remove cellular debris.

-

Brain Homogenates: Homogenize brain tissue in a suitable lysis buffer containing protease inhibitors. Centrifuge the homogenate and collect the supernatant.

-

-

ELISA Procedure:

-

Follow the instructions of a commercial Aβ ELISA kit. This typically involves:

-

Adding standards and samples to the antibody-coated plate.

-

Incubating to allow Aβ to bind.

-

Washing the plate.

-

Adding the detection antibody.

-

Incubating and washing.

-

Adding the enzyme substrate.

-

Stopping the reaction and reading the absorbance at the appropriate wavelength.

-

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the known standards.

-

Calculate the concentration of Aβ in the samples based on the standard curve.

-

-

Signaling Pathways and Cellular Effects

This compound's inhibition of Rac GTPases has profound effects on numerous cellular processes that are dependent on Rac signaling.

Actin Cytoskeleton Dynamics

Rac1 is a master regulator of the actin cytoskeleton, and its inhibition by this compound leads to significant alterations in cell morphology and motility. This compound has been shown to specifically inhibit platelet-derived growth factor (PDGF)-induced lamellipodia formation, a hallmark of Rac1 activity, without affecting RhoA-mediated stress fiber formation or Cdc42-mediated filopodia formation.[1][10] This disruption of the actin cytoskeleton underlies the inhibitory effects of this compound on cell migration and invasion.

Caption: this compound inhibits PDGF-induced lamellipodia formation.

Cell Proliferation and Transformation

Aberrant Rac signaling is a common feature of many cancers, contributing to uncontrolled cell growth and transformation. This compound has been demonstrated to block Rac-dependent growth transformation of cells.[1][2] It effectively reverses cell transformation induced by constitutively active Rac1 mutants and by the Rac GEF Tiam1.[5]

Caption: this compound blocks oncogenic Rac1 signaling.

Neurodegenerative Diseases

In the context of neurodegenerative diseases such as Alzheimer's, Rac1 signaling has been implicated in the processing of amyloid precursor protein (APP). This compound has been shown to reduce the production of neurotoxic amyloid-β (Aβ) peptides (Aβ40 and Aβ42) both in vitro and in vivo.[4][7] This effect is thought to be mediated by the inhibition of γ-secretase-dependent cleavage of APP.[5]

Caption: this compound reduces amyloid-β production.

Conclusion

This compound is a highly specific and potent inhibitor of Rac GTPases with a well-characterized mechanism of action involving guanine nucleotide displacement. Its ability to disrupt Rac-dependent signaling pathways makes it an invaluable research tool for dissecting the complex roles of Rac proteins in cellular physiology and disease. Furthermore, its demonstrated efficacy in preclinical models of cancer and Alzheimer's disease suggests its potential as a lead compound for the development of novel therapeutics. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their scientific investigations.

References

- 1. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]

- 2. researchgate.net [researchgate.net]

- 3. yeasenbio.com [yeasenbio.com]

- 4. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.unc.edu [med.unc.edu]

- 6. academic.oup.com [academic.oup.com]

- 7. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel rapid immunohistochemistry using an alternating current electric field identifies Rac and Cdc42 activation in human colon cancer FFPE tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. content.abcam.com [content.abcam.com]

- 10. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]

EHT 1864: A Comprehensive Technical Guide to its Cellular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

EHT 1864 is a small molecule inhibitor that has garnered significant interest within the research community for its specific effects on cellular signaling pathways. This technical guide provides an in-depth overview of the cellular target of this compound, its mechanism of action, and detailed protocols for key experimental procedures used to characterize its activity. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the comprehensive knowledge required to effectively utilize this compound as a tool for investigating cell signaling and as a potential starting point for therapeutic development.

Core Target and Mechanism of Action

The primary cellular targets of this compound are members of the Rac family of small GTPases . This compound exhibits a high affinity for several Rac isoforms, directly binding to them and modulating their function.[1][2]

The mechanism of action of this compound is unique among Rac inhibitors. It binds directly to Rac proteins, promoting the dissociation of bound guanine nucleotides (both GDP and GTP).[3] This action locks the Rac GTPase in an inert and inactive conformation, preventing it from interacting with its downstream effectors.[3] Consequently, this compound effectively blocks Rac-mediated signaling pathways.

Quantitative Data

The binding affinity of this compound for various Rac isoforms has been determined using fluorescence anisotropy. The dissociation constants (Kd) are summarized in the table below.

| Target Protein | Dissociation Constant (Kd) |

| Rac1 | 40 nM[1][2][4][5] |

| Rac1b | 50 nM[1][2][4][5] |

| Rac2 | 60 nM[1][2][4][5] |

| Rac3 | 250 nM[1][5] |

Signaling Pathways

This compound disrupts the function of Rac GTPases, which act as molecular switches in a multitude of cellular processes. A key upstream activator of Rac1 is the guanine nucleotide exchange factor (GEF) Tiam1.[6] Once activated, Rac1-GTP binds to and activates downstream effectors, such as p21-activated kinase (PAK).[3] This signaling cascade plays a critical role in regulating the actin cytoskeleton, cell motility, and cell proliferation.

Tiam1-Rac1-PAK Signaling Pathway

Caption: Tiam1-Rac1-PAK signaling and this compound inhibition.

Experimental Protocols

Fluorescence Anisotropy Assay for Kd Determination

This assay measures the binding affinity of this compound to Rac proteins by monitoring changes in the fluorescence anisotropy of a fluorescently labeled nucleotide analog.

Materials:

-

Recombinant Rac protein (e.g., Rac1)

-

This compound

-

mant-GMPPNP (2’/3’-O-(N-Methylanthraniloyl) guanosine 5’-(β,γ-imido)triphosphate)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM MgCl₂

-

Fluorometer capable of measuring fluorescence anisotropy

Procedure:

-

Prepare a solution of 2 µM recombinant Rac1 preloaded with 2 µM mant-GMPPNP in the assay buffer.

-

In a quartz cuvette, add the Rac1-mant-GMPPNP solution.

-

Set the fluorometer to the excitation wavelength (λex) of 360 nm and the emission wavelength (λem) of 440 nm.[7]

-

Measure the initial fluorescence anisotropy.

-

Titrate increasing concentrations of this compound into the cuvette.

-

After each addition, allow the system to equilibrate for 30 seconds before measuring the change in fluorescence anisotropy.[8]

-

Plot the change in fluorescence anisotropy as a function of the this compound concentration.

-

Fit the data to a hyperbolic binding curve to determine the dissociation constant (Kd).

GST-PAK-RBD Pulldown Assay for Rac1 Activity

This assay is used to determine the levels of active, GTP-bound Rac1 in cell lysates.

Materials:

-

GST-PAK-RBD (p21-binding domain) fusion protein

-

Glutathione-Sepharose beads

-

Lysis Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 10 mM MgCl₂, 10% glycerol, 1 mM PMSF[9]

-

Wash Buffer: Lysis buffer without protease inhibitors

-

SDS-PAGE sample buffer

-

Anti-Rac1 antibody

-

Cell culture reagents and plates

-

This compound

Procedure:

-

Culture cells (e.g., 293T or NIH 3T3) to the desired confluency.

-

Treat the cells with this compound at the desired concentration and for the desired time. Include appropriate vehicle controls.

-

Lyse the cells with ice-cold Lysis Buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Incubate 1 mg of protein lysate with 10 µg of GST-PAK-RBD for 30 minutes at 4°C with rotation.[9]

-

Add 20 µL of a 50% slurry of glutathione-Sepharose beads and incubate for an additional 30 minutes at 4°C with rotation.[9]

-

Wash the beads three times with Wash Buffer.

-

Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.

-

Analyze the samples by SDS-PAGE and Western blotting using an anti-Rac1 antibody to detect the amount of active Rac1 pulled down.

Caption: Workflow for GST-PAK-RBD Pulldown Assay.

MTT Assay for Cell Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

NIH 3T3 cells

-

DMEM supplemented with 10% fetal bovine serum

-

96-well microplates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 0.01 M HCl)[10]

-

Microplate reader

Procedure:

-

Seed NIH 3T3 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.[10]

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

-

Remove the medium containing MTT.

-

Add 200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound is a potent and specific inhibitor of the Rac family of GTPases. Its well-characterized mechanism of action, involving the direct binding and inactivation of Rac proteins, makes it an invaluable tool for dissecting the complex signaling networks governed by these molecular switches. The experimental protocols detailed in this guide provide a solid foundation for researchers to investigate the effects of this compound in various cellular contexts and to further explore its potential as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Gene - TIAM1 [maayanlab.cloud]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Novel rapid immunohistochemistry using an alternating current electric field identifies Rac and Cdc42 activation in human colon cancer FFPE tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

EHT 1864: A Deep Dive into Its Inhibition of the Rac GTPase Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Ras-related C3 botulinum toxin substrate (Rac) family of small GTPases are critical regulators of a myriad of cellular processes, including cytoskeletal dynamics, cell proliferation, and signal transduction. Dysregulation of Rac signaling is implicated in numerous pathologies, most notably cancer and neurodegenerative disorders. EHT 1864 is a potent and specific small molecule inhibitor of the Rac family of GTPases. This technical guide provides a comprehensive overview of the this compound-mediated inhibition of the Rac GTPase signaling pathway, its mechanism of action, and its effects on downstream cellular functions. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and drug development professionals in the fields of cell biology, oncology, and neuroscience.

Introduction to Rac GTPases

Rac GTPases, primarily Rac1, Rac2, and Rac3, are members of the Rho family of small GTP-binding proteins. They function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycle is tightly regulated by three main classes of proteins:

-

Guanine Nucleotide Exchange Factors (GEFs): These proteins promote the exchange of GDP for GTP, leading to the activation of Rac.[1][2]

-

GTPase Activating Proteins (GAPs): GAPs enhance the intrinsic GTPase activity of Rac, leading to the hydrolysis of GTP to GDP and subsequent inactivation.[1][2]

-

Guanine Nucleotide Dissociation Inhibitors (GDIs): GDIs sequester the inactive, GDP-bound form of Rac in the cytosol, preventing its activation.[1][2]

Once activated, Rac GTPases interact with a host of downstream effector proteins to initiate various signaling cascades that control fundamental cellular activities.

This compound: A Specific Inhibitor of Rac GTPases

This compound is a small molecule that has been identified as a potent and selective inhibitor of the Rac family of small GTPases. Its unique mechanism of action distinguishes it from other inhibitors that target upstream or downstream components of the signaling pathway.

Mechanism of Action

This compound directly binds to Rac proteins with high affinity. This binding event promotes the displacement of the bound guanine nucleotide (both GDP and GTP), effectively locking the Rac protein in an inert and inactive conformation.[3] This novel mechanism prevents Rac from engaging with its downstream effectors, thereby inhibiting its signaling functions.

Specificity and Potency

This compound exhibits a high degree of selectivity for Rac family members over other Rho GTPases like RhoA and Cdc42. The binding affinities (dissociation constants, Kd) of this compound for various Rac isoforms have been quantitatively determined.

| Rac Isoform | Dissociation Constant (Kd) |

| Rac1 | 40 nM |

| Rac1b | 50 nM |

| Rac2 | 60 nM |

| Rac3 | 230 nM |

Data compiled from multiple sources.[4][5]

The Rac GTPase Signaling Pathway and its Inhibition by this compound

The Rac GTPase signaling pathway is a complex network of interactions that begins with upstream activators and culminates in a diverse range of cellular responses. This compound acts as a critical checkpoint in this pathway by directly inactivating the central Rac GTPase node.

Upstream Regulation of Rac

A variety of extracellular signals, transmitted through cell surface receptors such as receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins, can lead to the activation of Rac. This activation is mediated by a large family of Rac-specific GEFs, including Tiam1, Vav, and Trio.[1]

Downstream Effectors of Rac

Activated Rac (Rac-GTP) interacts with a multitude of downstream effector proteins to elicit specific cellular responses. Key effector pathways include:

-

p21-activated kinases (PAKs): These serine/threonine kinases are major effectors of Rac and are involved in regulating the actin cytoskeleton, cell motility, and gene expression.[6]

-

WAVE/SCAR complex: This complex is crucial for actin nucleation and the formation of lamellipodia, which are essential for cell migration.

-

NADPH oxidase (NOX): Rac is a key component of the NOX complex, which is responsible for the production of reactive oxygen species (ROS).

-

Mitogen-activated protein kinase (MAPK) cascades: Rac can influence the activity of MAPK pathways, such as the ERK1/2 pathway, which are involved in cell proliferation and survival.[3]

Visualization of the Rac GTPase Signaling Pathway

The following diagram illustrates the central role of Rac GTPase in its signaling network and the point of inhibition by this compound.

Caption: The Rac GTPase signaling pathway and the inhibitory action of this compound.

Cellular Effects of this compound

The inhibition of Rac GTPase signaling by this compound leads to a variety of observable cellular effects, making it a valuable tool for studying Rac-dependent processes.

-

Inhibition of Lamellipodia Formation: this compound effectively blocks the formation of lamellipodia, the sheet-like protrusions at the leading edge of migrating cells, which are a hallmark of Rac activation.[7]

-

Suppression of Cell Transformation: Aberrant Rac signaling is a key driver of oncogenic transformation. This compound has been shown to inhibit the transformation of cells induced by constitutively active Rac1.[7]

-

Attenuation of Insulin Secretion: In pancreatic β-cells, this compound has been demonstrated to inhibit glucose-stimulated insulin secretion by impairing Rac1 activation and its downstream signaling, including the ERK1/2 pathway.[3]

-

Reduction of Amyloid-β Production: this compound has been shown to decrease the production of amyloid-β peptides in vivo, suggesting a potential therapeutic role in Alzheimer's disease.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Rac1 Activation Assay (G-LISA)

This protocol is adapted from studies demonstrating the inhibition of Rac1 activation by this compound.[1]

Objective: To quantify the amount of active, GTP-bound Rac1 in cell lysates.

Materials:

-

G-LISA™ Rac1 Activation Assay Kit (colorimetric or luminescence-based)

-

Cell lysis buffer (provided with the kit)

-

Protease inhibitors

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Plate cells in appropriate culture vessels and grow to the desired confluency. Treat cells with this compound at the desired concentration and for the specified duration. Include appropriate vehicle and positive controls.

-

Cell Lysis: After treatment, aspirate the culture medium and wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford).

-

G-LISA Assay: a. Add an equal amount of protein from each lysate to the wells of the Rac-GTP affinity plate provided in the kit. b. Incubate the plate to allow the active Rac1 to bind to the wells. c. Wash the wells to remove unbound proteins and inactive Rac1. d. Add the anti-Rac1 antibody and incubate. e. Wash away the unbound primary antibody. f. Add the secondary antibody conjugated to horseradish peroxidase (HRP) and incubate. g. Wash away the unbound secondary antibody. h. Add the HRP substrate and measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: The signal intensity is directly proportional to the amount of active Rac1 in the sample. Normalize the results to the total protein concentration.

PDGF-Induced Lamellipodia Formation Assay

This protocol is based on experiments showing the specific inhibition of Rac-dependent lamellipodia formation by this compound.

Objective: To visualize and quantify the effect of this compound on the formation of lamellipodia in response to a Rac activator, Platelet-Derived Growth Factor (PDGF).

Materials:

-

Fibroblast cell line (e.g., NIH 3T3)

-

Serum-free cell culture medium

-

This compound

-

PDGF

-

Paraformaldehyde (PFA) for cell fixation

-

Triton X-100 for permeabilization

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Serum Starvation: Seed cells on glass coverslips in a multi-well plate. Once attached, serum-starve the cells overnight to reduce basal Rac activity.

-

Inhibitor Treatment: Treat the serum-starved cells with this compound at the desired concentration for a few hours.

-

PDGF Stimulation: Stimulate the cells with PDGF for a short period (e.g., 15 minutes) to induce lamellipodia formation.

-

Fixation and Staining: a. Fix the cells with 4% PFA in PBS. b. Permeabilize the cells with 0.1% Triton X-100 in PBS. c. Stain the F-actin with fluorescently labeled phalloidin. d. Stain the nuclei with DAPI.

-

Imaging and Quantification: a. Mount the coverslips on microscope slides. b. Visualize the cells using a fluorescence microscope. c. Capture images of multiple fields for each experimental condition. d. Quantify the percentage of cells exhibiting prominent lamellipodia in each condition.

Drug Development and Therapeutic Potential

This compound has been extensively used as a research tool in preclinical studies to investigate the role of Rac GTPases in various diseases. Its ability to inhibit key pathological processes such as cancer cell migration and the production of amyloid-β peptides highlights its therapeutic potential. However, to date, there is no publicly available information on this compound entering clinical trials. Further research is required to evaluate its safety, efficacy, and pharmacokinetic properties in a clinical setting.

Conclusion

This compound is a powerful and specific inhibitor of the Rac family of small GTPases. Its unique mechanism of action, involving the displacement of guanine nucleotides, provides a valuable tool for dissecting the complex roles of Rac signaling in health and disease. The detailed information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the Rac GTPase pathway.

References

- 1. Rac1 Signaling: From Intestinal Homeostasis to Colorectal Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rac GTPase Signaling in Immune-Mediated Mechanisms of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a small molecule inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), attenuates glucose-stimulated insulin secretion in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Characterization of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of this compound, a novel small molecule inhibitor of Rac family small GTPases. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Development of EHT 1864: A Core Rac GTPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EHT 1864 is a potent and specific small molecule inhibitor of the Rac family of Rho GTPases, which are crucial regulators of a myriad of cellular processes, including cytoskeletal dynamics, cell proliferation, and migration. Dysregulation of Rac signaling is implicated in numerous pathologies, most notably cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the key experimental protocols used to characterize its biochemical and cellular activities and presents quantitative data on its binding affinities and inhibitory concentrations. Furthermore, this guide illustrates the core signaling pathways affected by this compound, offering a valuable resource for researchers and drug development professionals working on targeting Rho GTPase signaling.

Introduction

The Ras-related C3 botulinum toxin substrate 1 (Rac1) and its closely related isoforms (Rac1b, Rac2, and Rac3) are key molecular switches that cycle between an active GTP-bound and an inactive GDP-bound state.[1][2] This cycling is tightly regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). In their active state, Rac GTPases interact with a host of downstream effectors to control a wide range of cellular functions. The aberrant activation of Rac signaling has been linked to the progression of various diseases, making these proteins attractive therapeutic targets.[1]

This compound emerged from efforts to identify small molecules that could directly target and inhibit Rac GTPase function. Unlike indirect inhibitors that target upstream activators or downstream effectors, this compound was developed to bind directly to Rac proteins, offering a more targeted approach to modulating their activity.[1][3]

Discovery and Mechanism of Action

This compound was identified as a potent inhibitor of the Rac family of GTPases.[2] Its mechanism of action is unique in that it directly binds to Rac proteins and promotes the dissociation of bound guanine nucleotides (GDP/GTP).[1][3] This action effectively places Rac in an inert, nucleotide-free state, preventing its interaction with downstream effectors and inhibiting both guanine nucleotide association and GEF-stimulated nucleotide exchange.[1][4]

Biochemical Characterization

The direct binding of this compound to Rac isoforms was quantified using fluorescence-based assays. The dissociation constants (Kd) demonstrate high-affinity binding to Rac1, Rac1b, and Rac2, with a lower affinity for Rac3.[2][5]

Quantitative Data Summary

The following table summarizes the binding affinities of this compound for various Rac isoforms and its inhibitory concentrations for specific cellular processes.

| Parameter | Target | Value | Assay | Reference |

| Kd | Rac1 | 40 nM | Fluorescence Anisotropy | [2][5] |

| Rac1b | 50 nM | Fluorescence Anisotropy | [2][5] | |

| Rac2 | 60 nM | Fluorescence Anisotropy | [2][5] | |

| Rac3 | 250 nM | Fluorescence Anisotropy | [2][5] | |

| IC50 | Rac-dependent transformation | 10-50 µM | Focus Formation Assay | [6] |

| Inhibition of cell migration | 10-50 µM | Wound Healing/Transwell Assay | [6] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Fluorescence Anisotropy Binding Assay

This assay measures the direct binding of this compound to Rac GTPases by monitoring changes in the fluorescence anisotropy of a fluorescently labeled, non-hydrolyzable GTP analog (mant-GMPPNP) pre-loaded onto the Rac protein.[3]

Protocol:

-

Protein Preparation: Purified recombinant Rac1, Rac1b, Rac2, or Rac3 are loaded with mant-GMPPNP by incubation in a buffer containing 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM MgCl2, and a 10-fold molar excess of mant-GMPPNP for 30 minutes at 30°C.

-

Assay Setup: The assay is performed in a 384-well, low-volume, black, round-bottom polystyrene microplate. Each well contains 2 µM of mant-GMPPNP-loaded Rac protein in the assay buffer.

-

Titration: this compound, dissolved in DMSO, is serially diluted and added to the wells to achieve a final concentration range of 1 nM to 100 µM. A constant final DMSO concentration is maintained across all wells.

-

Measurement: The fluorescence anisotropy is measured using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 440 nm.[3]

-

Data Analysis: The change in anisotropy is plotted against the this compound concentration, and the data is fitted to a hyperbolic binding curve to determine the dissociation constant (Kd).

Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay assesses the ability of this compound to inhibit the GEF-catalyzed exchange of GDP for GTP on Rac1. The assay monitors the decrease in fluorescence of a fluorescently labeled GDP analog (mant-GDP) as it is displaced from Rac1.[7]

Protocol:

-

Protein and Nucleotide Preparation: Recombinant Rac1 is pre-loaded with mant-GDP. The GEF domain of a Rac-specific GEF, such as Tiam1, is purified.

-

Reaction Mixture: The reaction is initiated by mixing mant-GDP-loaded Rac1 (final concentration 1 µM) and the Tiam1 GEF domain (final concentration 100 nM) in a buffer containing 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl2, and 1 mM DTT.

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

-

Initiation of Exchange: The exchange reaction is started by the addition of a 100-fold molar excess of unlabeled GTP.

-

Fluorescence Measurement: The decrease in fluorescence intensity is monitored over time using a fluorometer with an excitation wavelength of 360 nm and an emission wavelength of 440 nm.

-

Data Analysis: The initial rate of fluorescence decrease is calculated for each this compound concentration to determine the IC50 value.

NIH 3T3 Cell Transformation (Focus Formation) Assay

This cell-based assay evaluates the ability of this compound to reverse the oncogenic transformation induced by constitutively active Rac1.[8][9][10]

Protocol:

-

Cell Culture: NIH 3T3 mouse embryonic fibroblast cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).[11]

-

Transfection: Cells are transfected with a plasmid encoding a constitutively active mutant of Rac1 (e.g., Rac1-Q61L) using a suitable transfection reagent. A control group is transfected with an empty vector.

-

Treatment: Following transfection, the cells are treated with varying concentrations of this compound (typically in the range of 1-50 µM). The medium containing the inhibitor is refreshed every 2-3 days.

-

Focus Formation: The cells are cultured for 14-21 days, allowing for the formation of transformed foci, which appear as dense, multilayered colonies.

-

Staining and Quantification: The cell monolayers are washed with PBS, fixed with methanol, and stained with a 0.5% crystal violet solution. The number of foci is then counted manually or using an automated colony counter.

-

Data Analysis: The number of foci in the this compound-treated groups is compared to the untreated control to determine the inhibitory effect.

Lamellipodia Formation Assay

This assay assesses the effect of this compound on the formation of lamellipodia, which are actin-rich membrane protrusions driven by Rac1 activity, typically stimulated by growth factors like Platelet-Derived Growth Factor (PDGF).[12]

Protocol:

-

Cell Seeding and Serum Starvation: NIH 3T3 cells are seeded onto glass coverslips. Once attached, the cells are serum-starved for 16-24 hours to reduce basal Rac1 activity.

-

Inhibitor Treatment: The serum-starved cells are pre-treated with this compound (typically 5-10 µM) for 4 hours.

-

Stimulation: The cells are then stimulated with PDGF (e.g., 10 ng/mL) for 15 minutes to induce lamellipodia formation.

-

Fixation and Staining: The cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and the actin cytoskeleton is stained with fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin).[13][14] The nuclei are counterstained with DAPI.

-

Imaging and Analysis: The coverslips are mounted on glass slides and imaged using a fluorescence microscope. The percentage of cells exhibiting prominent lamellipodia is quantified in both treated and untreated conditions.

Signaling Pathways and Experimental Workflows

This compound exerts its effects by disrupting the Rac1 signaling network. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and the general workflow of the experimental assays.

Rac1 Signaling Pathway

Caption: Rac1 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

Caption: Workflow for the biochemical and cellular characterization of this compound.

Conclusion

This compound represents a significant tool for the study of Rac GTPase signaling. Its direct and potent inhibitory mechanism provides a valuable probe for dissecting the complex roles of Rac proteins in both normal physiology and disease. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting Rac signaling and to aid in the development of next-generation Rac inhibitors. The provided signaling pathway and workflow diagrams offer a clear visual summary of the core concepts surrounding this compound's function and characterization.

References

- 1. Characterization of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. researchgate.net [researchgate.net]

- 4. Specificity and mechanism of action of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Tiam1 guanine nucleotide exchange factor is auto-inhibited by its pleckstrin homology coiled-coil extension domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Focus formation: a cell-based assay to determine the oncogenic potential of a gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Focus Formation: A Cell-based Assay to Determine the Oncogenic Potential of a Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dynamics of cell transformation in culture and its significance for tumor development in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NIH-3T3 Cell Line - Advancing Fibroblast Studies and Applications of NIH-3T3 [cytion.com]

- 12. researchgate.net [researchgate.net]

- 13. advancedbiomatrix.com [advancedbiomatrix.com]

- 14. researchgate.net [researchgate.net]

EHT 1864: A Technical Guide to a Potent Rac GTPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

EHT 1864 is a potent and specific small molecule inhibitor of the Rac subfamily of Rho GTPases.[1][2][3][4][5][6][7] It has emerged as a critical tool in cell biology research for dissecting the intricate signaling pathways governed by Rac proteins. Aberrant activation of Rac GTPases is implicated in a multitude of pathological conditions, including cancer cell proliferation, invasion, and metastasis.[8] this compound's ability to selectively target and inactivate Rac proteins makes it a valuable agent for both basic research and as a potential scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental considerations and a visualization of its targeted signaling pathway.

Chemical Structure and Properties

This compound, with the chemical name 5-(5-(7-(Trifluoromethyl)quinolin-4-ylthio)pentyloxy)-2-(morpholinomethyl)-4H-pyran-4-one dihydrochloride, is a synthetic organic compound.[2][3] Its key chemical and physical properties are summarized in the tables below for easy reference.

| Identifier | Value | Source |

| IUPAC Name | 5-({5-[(7-trifluoromethyl-4-quinolyl)sulfanyl]pentyl}oxy)-2-(morpholin-4-ylmethyl)pyran-4-one;dihydrochloride | N/A |

| CAS Number | 754240-09-0 | [3][6][7] |

| Molecular Formula | C25H27F3N2O4S · 2HCl | [2][3][6][7] |

| Molecular Weight | 581.47 g/mol | [2][3][6][7] |

| Canonical SMILES | C1COCCN1CC2=CC(=O)C(=CO2)OCCCCCSC3=CC=NC4=C3C=C(C=C4)C(F)(F)F.Cl.Cl | [2] |

| InChI Key | LSECOAJFCKFQJG-UHFFFAOYSA-N | [2] |

| Property | Value | Source |

| Physical Appearance | Crystalline solid | [1] |

| Purity | ≥97-98% | [3][6][7] |

| Solubility | Water: up to 20 mM[3] DMSO: up to 75 mM[3] DMF: 50 mg/ml[6] Ethanol: 30 mg/ml[6] PBS (pH 7.2): 10 mg/ml[6] | [3][6] |

| Storage | Store at +4°C[3] or -20°C[1] | [1][3] |

| λmax | 221, 317, 329 nm | [6] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the Rac family of small GTPases, which includes Rac1, Rac2, and Rac3.[1][2][3][4][5][6][7] It exerts its inhibitory effect through a novel mechanism involving direct binding to the Rac protein. This interaction promotes the dissociation of the bound guanine nucleotide (both GDP and GTP), effectively locking the GTPase in an inert and inactive state. By preventing nucleotide binding, this compound inhibits both the intrinsic guanine nucleotide association and the GEF (guanine nucleotide exchange factor)-stimulated exchange, which is essential for Rac activation.

The binding affinities (Kd) of this compound for various Rac isoforms have been determined, demonstrating its high potency.

| Target | Binding Affinity (Kd) | Source |

| Rac1 | 40 nM | [1][4][5] |

| Rac1b | 50 nM | [1][5] |

| Rac2 | 60 nM | [1][5] |

| Rac3 | 230-250 nM | [1][4][5] |

Functionally, the inhibition of Rac activation by this compound leads to the disruption of downstream signaling pathways. This has been observed to inhibit Rac-dependent cellular processes such as the formation of lamellipodia, cell transformation induced by constitutively active Rac1, Tiam1 (a Rac GEF), and oncogenic Ras.[2][5] Furthermore, this compound has been shown to reduce the production of β-amyloid peptides in vivo, suggesting its potential relevance in neurodegenerative disease research.[2][3]

Key Signaling Pathway

This compound primarily targets the Rac1 signaling pathway, a crucial regulator of cytoskeletal dynamics, cell proliferation, and survival.[9][10][11][12][13] The following diagram illustrates the canonical Rac1 signaling cascade and the point of inhibition by this compound.

Caption: this compound inhibits the Rac1 signaling pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in research. The following are summaries of key experimental methodologies. For complete, detailed protocols, it is highly recommended to consult the original publications.

In Vitro GTPase Binding Assay

This assay is used to determine the binding affinity of this compound to Rac GTPases.

-

Principle: Changes in fluorescence anisotropy are monitored as the inhibitor is titrated into a solution of the GTPase pre-loaded with a fluorescent non-hydrolyzable GTP analog (e.g., mant-GMPPNP).

-

General Protocol:

-

Prepare solutions of the recombinant Rac GTPase and this compound in an appropriate buffer.

-

Load the Rac GTPase with a fluorescent GTP analog.

-

In a fluorometer cuvette, titrate aliquots of the Rac GTPase solution (containing this compound) into a solution of the inhibitor.

-

Monitor the change in fluorescence anisotropy after each addition.

-

Analyze the data and perform curve fitting to determine the dissociation constant (Kd).

-

-

Source for Detailed Protocol: Shutes et al., 2007, J. Biol. Chem.

Cell-Based Rac1 Activation Assay (G-LISA)

This assay measures the level of active, GTP-bound Rac1 in cell lysates.

-

Principle: A Rac-GTP-binding protein is coated onto a 96-well plate. Cell lysates are added, and the active Rac1 binds to the plate. The bound active Rac1 is then detected using a specific antibody and a colorimetric or chemiluminescent substrate.

-

General Protocol:

-

Culture cells to the desired confluency and treat with this compound or vehicle control.

-

Lyse the cells with the provided lysis buffer.

-

Add the cell lysates to the wells of the G-LISA plate and incubate.

-

Wash the wells to remove unbound proteins.

-

Add the anti-Rac1 antibody and incubate.

-

Wash and add the secondary antibody conjugated to HRP.

-

Wash and add the HRP substrate.

-

Measure the absorbance or luminescence to quantify the amount of active Rac1.

-

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability and proliferation.[5]

-

Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]

-

General Protocol:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., up to 4 days).[5]

-

Add MTT reagent to each well and incubate for a few hours at 37°C.[5]

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[5]

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a cell-based study.

Caption: A typical workflow for studying this compound's effects.

Conclusion

This compound is a well-characterized and potent inhibitor of the Rac family of GTPases. Its specific mechanism of action, involving the disruption of guanine nucleotide binding, makes it an invaluable tool for researchers investigating Rac-mediated signaling in normal physiology and disease. The data and protocols summarized in this guide are intended to provide a solid foundation for the effective use of this compound in a laboratory setting. As with any potent biological inhibitor, careful experimental design and adherence to detailed protocols are essential for obtaining reproducible and meaningful results.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound | Rho GTPases | Tocris Bioscience [tocris.com]

- 3. This compound | Rho GTPase Inhibitors: R&D Systems [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. scbt.com [scbt.com]

- 8. Characterization of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rac1 Signaling: From Intestinal Homeostasis to Colorectal Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abeomics.com [abeomics.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Rac1, A Potential Target for Tumor Therapy [frontiersin.org]

- 13. aacrjournals.org [aacrjournals.org]

EHT 1864: A Technical Guide to its Effects on the Actin Cytoskeleton

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of EHT 1864 on the actin cytoskeleton. This compound is a potent and specific small molecule inhibitor of the Rac family of GTPases, which are pivotal regulators of actin dynamics. This document provides a comprehensive overview of its mechanism of action, quantitative effects on cellular processes, detailed experimental protocols, and a visual representation of the associated signaling pathways.

Introduction to this compound

This compound is a cell-permeable compound that has emerged as a valuable tool for studying Rac-mediated signaling pathways.[1] By directly targeting Rac GTPases, this compound allows for the elucidation of their roles in a multitude of cellular functions, most notably the organization and remodeling of the actin cytoskeleton. Its ability to disrupt Rac-dependent processes makes it a subject of interest in cancer research and other fields where cell migration and morphology are critical.

Mechanism of Action: Inhibition of Rac GTPases

This compound functions as a direct inhibitor of the Rac family of small GTPases, which includes Rac1, Rac2, and Rac3.[1] The primary mechanism of inhibition involves the binding of this compound to the Rac protein, which prevents the exchange of GDP for GTP, thereby locking Rac in an inactive state. This inhibition is highly specific for Rac isoforms, with minimal effects on other Rho family GTPases such as RhoA or Cdc42.

The binding of this compound to Rac proteins has been quantified, demonstrating high affinity for several Rac isoforms.

| Rac Isoform | Dissociation Constant (Kd) |

| Rac1 | 40 nM |

| Rac1b | 50 nM |

| Rac2 | 60 nM |

| Rac3 | 250 nM |

Table 1: Binding Affinities of this compound for Rac Family GTPases.

By maintaining Rac in an inactive, GDP-bound state, this compound effectively blocks the interaction of Rac with its downstream effectors, which are essential for the transduction of signals leading to actin polymerization and cytoskeletal reorganization.

Signaling Pathway of this compound-Mediated Actin Disruption

The canonical pathway for Rac1-mediated actin polymerization involves the activation of the WAVE regulatory complex (WRC) and p21-activated kinases (PAKs). Activated, GTP-bound Rac1 binds to and activates these downstream effectors, leading to the nucleation and elongation of actin filaments, which are fundamental for the formation of lamellipodia and membrane ruffles. This compound disrupts this cascade at its inception by preventing the activation of Rac1.

Caption: this compound inhibits the Rac1 signaling pathway, preventing actin reorganization.

Quantitative Effects on the Actin Cytoskeleton

The inhibitory action of this compound on Rac1 leads to profound and quantifiable changes in the actin cytoskeleton and associated cellular behaviors.

Inhibition of Lamellipodia Formation

Lamellipodia are thin, sheet-like protrusions at the leading edge of migrating cells, driven by actin polymerization. The formation of these structures is a hallmark of Rac1 activity. Treatment of cells with this compound results in a significant reduction in the formation of lamellipodia, particularly in response to growth factor stimulation.

| Cell Line | Stimulus | This compound Concentration | Effect |

| NIH 3T3 | Platelet-Derived Growth Factor (PDGF) | 5 µM | ~80% reduction in cells with lamellipodia[2][3] |

Table 2: Effect of this compound on Lamellipodia Formation.

Disruption of Actin Organization

The overall organization of the actin cytoskeleton is visibly disrupted by this compound treatment. Phalloidin staining of F-actin reveals a loss of the fine, branched actin networks characteristic of lamellipodia and a more disorganized cellular morphology.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on the actin cytoskeleton.

Phalloidin Staining for F-Actin Visualization

This protocol is adapted from a standard phalloidin staining procedure and the methods described by Shutes et al. (2007).[2]

Materials:

-

NIH 3T3 cells

-

This compound (solubilized in a suitable solvent, e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

Mounting medium with DAPI

Procedure:

-

Cell Culture and Treatment:

-

Seed NIH 3T3 cells on glass coverslips in a 12-well plate and culture until they reach 70-80% confluency.

-

Treat the cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control for a specified duration (e.g., 4 hours) in serum-free media.

-

If applicable, stimulate the cells with a growth factor like PDGF for a short period (e.g., 15 minutes) before fixation.

-

-

Fixation:

-

Aspirate the culture medium and wash the cells once with PBS.

-

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Staining:

-

Dilute the fluorescently-conjugated phalloidin in PBS according to the manufacturer's instructions.

-

Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature in the dark.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.

-

Caption: Workflow for Phalloidin Staining of F-actin.

Wound Healing (Scratch) Assay for Cell Migration

This protocol is a generalized procedure for assessing collective cell migration.

Materials:

-

Confluent cell monolayer in a 6-well plate

-

This compound

-

Sterile 200 µL pipette tip

-

Culture medium

-

Phase-contrast microscope with a camera

Procedure:

-

Cell Culture:

-

Grow cells to a confluent monolayer in 6-well plates.

-

-

Creating the Wound:

-

Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

-

Wash the cells gently with PBS to remove any detached cells.

-

-

Treatment:

-

Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.

-

-

Imaging:

-

Capture images of the scratch at time 0 using a phase-contrast microscope.

-

Incubate the plate at 37°C and 5% CO2.

-

Acquire images of the same field of view at regular intervals (e.g., every 4-6 hours) until the scratch in the control well is nearly closed.

-

-

Analysis:

-

Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Calculate the rate of wound closure for each condition.

-

Caption: Workflow for the Wound Healing (Scratch) Assay.

Conclusion

This compound is a powerful pharmacological tool for the investigation of Rac-mediated cellular processes. Its high affinity and specificity for Rac GTPases allow for the targeted disruption of signaling pathways that control actin cytoskeleton dynamics. This guide provides a foundational understanding of this compound's mechanism of action, its quantitative effects on the actin cytoskeleton, and detailed protocols for its characterization, serving as a valuable resource for researchers in cell biology and drug development. Further investigation into the dose-dependent effects of this compound on various aspects of actin organization and cell motility will continue to enhance our understanding of these critical cellular functions.

References

EHT 1864: A Technical Guide to its Function as a Rac Family GTPase Inhibitor in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the small molecule EHT 1864, a potent and specific inhibitor of the Rac family of small GTPases. Its unique mechanism of action and its effects on downstream signaling pathways have made it a valuable tool in neuroscience research, particularly in studies related to neurodegenerative diseases. This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes the relevant biological pathways.

Core Mechanism of Action

This compound functions as a direct inhibitor of Rac family small GTPases.[1] Its primary mechanism involves binding to Rac1 and inducing a conformational change that promotes the dissociation of bound guanine nucleotides (both GDP and GTP).[2][3] This action places the Rac1 protein in an inert and inactive state, preventing it from engaging with its downstream effectors.[1][2] This novel mechanism of guanine nucleotide displacement effectively blocks Rac1-mediated signaling.[1][4]

Quantitative Data Summary

The following tables summarize the binding affinities of this compound for various Rac isoforms and its effective concentrations in different experimental setups.

Table 1: Binding Affinities (Kd) of this compound for Rac Isoforms

| Rac Isoform | Dissociation Constant (Kd) |

| Rac1 | 40 nM |

| Rac1b | 50 nM |

| Rac2 | 60 nM |

| Rac3 | 250 nM (or 230 nM) |

Data sourced from multiple references.[5][6][7][8]

Table 2: Effective Concentrations of this compound in Cellular and In Vivo Assays

| Assay Type | Cell Line/Model | Concentration | Observed Effect |

| Inhibition of Glucose-Stimulated Insulin Secretion (GSIS) | INS-1 832/13 cells | 10 µM | Complete inhibition of GSIS.[5] |

| Rac1 Activation Assay (G-LISA) | INS-1 832/13 cells | 10 µM | Significant inhibition of glucose-induced Rac1 activation.[9] |

| Oncogenic Ras-Induced Cell Proliferation | NIH 3T3 cells | 5 µM | Strong impairment of cell proliferation.[8] |

| Reduction of β-amyloid (Aβ) Peptides | Guinea Pig Brain | 40 mg/kg (i.p.) | Significant reduction of Aβ40 and Aβ42 levels.[8] |

| Inhibition of Lamellipodia Formation | Various | Not specified | Selective inhibition of Rac-induced lamellipodia formation.[8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Rac1 signaling pathway, the mechanism of this compound inhibition, and a general workflow for a Rac1 activity assay.

Caption: The Rac1 signaling pathway is activated by Guanine Nucleotide Exchange Factors (GEFs).

Caption: this compound binds to Rac1, causing the release of the bound nucleotide and inactivating the protein.

References

- 1. This compound, a small molecule inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), attenuates glucose-stimulated insulin secretion in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and characterization of small molecule Rac1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. rndsystems.com [rndsystems.com]

- 8. Characterization of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

EHT 1864 as a Tool for Studying Rac-Dependent Processes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras-related C3 botulinum toxin substrate 1 (Rac1), a member of the Rho family of small GTPases, is a pivotal regulator of a multitude of cellular processes.[1] These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] Aberrant Rac signaling is implicated in various pathologies, including cancer, where it promotes uncontrolled proliferation, invasion, and metastasis.[3][4][5] This has led to considerable interest in developing specific inhibitors to study and potentially target Rac-dependent pathways.[6][7]

EHT 1864 is a potent, cell-permeable small molecule inhibitor of the Rac family of GTPases.[8][9] It has emerged as a critical research tool due to its unique mechanism of action and specificity. Unlike inhibitors that target upstream activators or downstream effectors, this compound directly binds to Rac proteins, providing a direct method for probing Rac's function in complex biological systems.[3][4] This guide provides a comprehensive overview of this compound, its mechanism, quantitative data, detailed experimental protocols, and visualizations to facilitate its effective use in research.

Mechanism of Action

This compound exerts its inhibitory effect through a novel mechanism involving the displacement of guanine nucleotides.[3][5] It binds with high affinity to Rac1 and its isoforms (Rac1b, Rac2, Rac3), which promotes the loss of the bound nucleotide (both GDP and GTP).[3][10] This action places the Rac protein into an inert, inactive conformational state.[4][11] In this state, Rac is unable to engage with its upstream activators, Guanine Nucleotide Exchange Factors (GEFs), such as Tiam1, and cannot bind to its downstream effectors, like p21-activated kinase (PAK).[3][10] Consequently, all downstream signaling cascades are effectively blocked.

Data Presentation: Quantitative Profile of this compound

This compound exhibits high affinity for multiple Rac isoforms and has been used across a range of concentrations depending on the cell type and biological process under investigation.

Table 1: Binding Affinity of this compound for Rac Isoforms

| Rac Isoform | Dissociation Constant (Kd) | Reference(s) |

| Rac1 | 40 nM | [8][9][12] |

| Rac1b | 50 nM | [8][9][12] |

| Rac2 | 60 nM | [8][9][12] |

| Rac3 | 230 - 250 nM | [8][9][12] |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Cellular Process | Cell Line | Concentration | Reference(s) |

| Inhibition of PDGF-induced lamellipodia formation | NIH 3T3 | 5 µM | [13][14] |

| Inhibition of glucose-stimulated insulin secretion | INS-1 832/13 | 10 µM | [9][11] |

| Inhibition of Rac-dependent growth transformation | NIH 3T3 | 5 µM | [13] |

| Attenuation of wound healing | HCA-7 | 50 µM | [15] |

| Reduction of cell motility and deformability | Rac1 fl/fl cells | 35 µM | [16] |

| Inhibition of glucose-induced p53 phosphorylation | INS-1 832/13 | 10 µM | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to dissect Rac-dependent processes.

Rac Activation Assay (PAK-PBD Pull-Down)

This assay selectively isolates the active, GTP-bound form of Rac.[2]

Objective: To quantify the amount of active Rac1 in cells following treatment with this compound.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., NIH 3T3) and grow to 70-80% confluency. Serum-starve overnight if necessary. Pre-incubate cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control for 1-4 hours.[14]

-

Stimulation: Stimulate cells with an appropriate agonist (e.g., 10 ng/mL PDGF for 15 minutes) to activate Rac1.

-

Lysis: Immediately wash cells with ice-cold PBS and lyse with a suitable buffer (e.g., a buffer containing 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl₂, 1 mM EDTA, and protease inhibitors).

-

Clarification: Scrape the cells and centrifuge the lysate at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

Input Control: Reserve a small aliquot of the lysate to determine total Rac1 levels.

-

Pull-Down: Incubate the clarified lysate with PAK-PBD (p21-binding domain) agarose beads for 1 hour at 4°C with gentle rocking.[2][10]

-

Washing: Pellet the beads by centrifugation and wash 3-4 times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.

-

Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Rac1. Following incubation with an appropriate secondary antibody, visualize the bands using a chemiluminescence detection system.

-

Quantification: Densitometry is used to quantify the amount of active Rac1, which is then normalized to the total Rac1 from the input control.

Cytoskeletal Staining for Lamellipodia Formation

This protocol allows for the visualization of F-actin structures to assess the impact of this compound on cytoskeletal organization.

Objective: To observe the effect of this compound on PDGF-induced lamellipodia formation.[14]

Methodology:

-

Cell Seeding: Seed cells (e.g., NIH 3T3) on glass coverslips and allow them to adhere.

-

Starvation and Treatment: Serum-starve the cells for 16 hours. Treat with this compound (e.g., 5 µM) for the final 4 hours of starvation.[14]

-

Stimulation: Stimulate with PDGF for 15 minutes to induce lamellipodia.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 10 minutes.

-

Permeabilization: Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

-

Staining: Block with 1% BSA in PBS. Stain F-actin by incubating with a fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) for 20-30 minutes. A nuclear counterstain like DAPI can also be included.

-

Mounting and Imaging: Wash the coverslips, mount them onto glass slides, and visualize using fluorescence or confocal microscopy.

-

Analysis: Quantify the percentage of cells showing prominent lamellipodia in each condition. A significant reduction in lamellipodia is expected in this compound-treated cells.[14]

Cell Migration (Transwell) Assay

This assay measures the chemotactic migration of cells through a porous membrane.

Objective: To determine if this compound inhibits the migratory capacity of cells towards a chemoattractant.

Methodology:

-

Chamber Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate. Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Preparation: Harvest cells and resuspend them in serum-free media. Treat the cell suspension with this compound or vehicle for 30-60 minutes.

-

Seeding: Seed the pre-treated cells into the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for a period sufficient for migration to occur (e.g., 6-24 hours) at 37°C.

-

Cell Removal: After incubation, carefully remove the non-migratory cells from the top surface of the membrane with a cotton swab.

-

Fixing and Staining: Fix the cells that have migrated to the underside of the membrane with methanol and stain with a solution such as 0.5% crystal violet.

-

Quantification: Elute the stain from the cells and measure the absorbance with a plate reader, or count the number of stained cells in several microscopic fields.

Logical Relationships and Downstream Consequences

This compound's direct inhibition of Rac has predictable and measurable effects on a host of downstream cellular functions. The logical flow from molecular inhibition to cellular phenotype is a key aspect of its utility as a research tool.

Conclusion

This compound is a highly specific and valuable pharmacological tool for the investigation of Rac-dependent cellular functions. Its unique mechanism of promoting nucleotide displacement allows for the direct and potent inhibition of Rac family GTPases.[3][10] By blocking Rac's ability to interact with downstream effectors, this compound has been instrumental in elucidating the role of Rac in cytoskeletal dynamics, cell migration, signal transduction, and growth transformation.[3][11][17] The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers aiming to leverage this compound to explore the multifaceted roles of Rac signaling in both physiological and pathological contexts.

References

- 1. Frontiers | Rac1, A Potential Target for Tumor Therapy [frontiersin.org]

- 2. biocat.com [biocat.com]

- 3. Specificity and mechanism of action of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are RAC1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound, a small molecule inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), attenuates glucose-stimulated insulin secretion in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rndsystems.com [rndsystems.com]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Rac1 silencing, NSC23766 and EHT1864 reduce growth and actin organization of bladder smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on the Biological Activity of EHT 1864: A Technical Guide